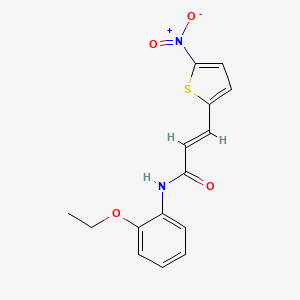

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-2-21-13-6-4-3-5-12(13)16-14(18)9-7-11-8-10-15(22-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGDJHDFSZAKSP-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Thiophene Derivatives

The introduction of the nitro group at the 5-position of thiophene is achieved via electrophilic aromatic substitution. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates thiophene-2-carboxylic acid, yielding 5-nitrothiophene-2-carboxylic acid in 68–72% yield.

Mechanistic Insight :

The electron-withdrawing carboxylic acid group directs nitration to the 5-position via resonance stabilization of the nitronium ion intermediate.

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Key spectroscopic data:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 4.1 Hz, 1H, H-3), 7.98 (d, J = 4.1 Hz, 1H, H-4).

- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch).

Acrylamide Backbone Formation

Route A: Acid Chloride Coupling

Synthesis of 5-Nitrothiophene-2-acryloyl Chloride

- 5-Nitrothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Amidation with 2-Ethoxyaniline

- The acyl chloride is reacted with 2-ethoxyaniline in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{RCOCl} + \text{H}2\text{N-Ar} \xrightarrow{\text{Et}3\text{N}} \text{RCONH-Ar} + \text{HCl}

$$ - Yield : 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

- The acyl chloride is reacted with 2-ethoxyaniline in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution:

Route B: Knoevenagel Condensation

Synthesis of 5-Nitrothiophene-2-carbaldehyde

- 5-Nitrothiophene-2-carboxylic acid is reduced to the alcohol using LiAlH₄, followed by oxidation with pyridinium chlorochromate (PCC) to the aldehyde.

Condensation with N-(2-Ethoxyphenyl)acetamide

- The aldehyde reacts with N-(2-ethoxyphenyl)acetamide in the presence of piperidine (catalyst) and acetic acid (AcOH) at 80°C. The Knoevenagel mechanism involves deprotonation of the active methylene group, followed by β-elimination to form the α,β-unsaturated amide:

$$

\text{RCHO} + \text{CH}_3\text{C(O)NH-Ar} \xrightarrow{\text{piperidine}} \text{RCH=CHC(O)NH-Ar}

$$ - Yield : 60–65% after recrystallization from ethanol.

- The aldehyde reacts with N-(2-ethoxyphenyl)acetamide in the presence of piperidine (catalyst) and acetic acid (AcOH) at 80°C. The Knoevenagel mechanism involves deprotonation of the active methylene group, followed by β-elimination to form the α,β-unsaturated amide:

Stereochemical Control and E/Z Selectivity

The E-configuration is favored in both routes due to:

- Thermodynamic Control : The trans-isomer is more stable due to reduced steric hindrance between the thiophene and ethoxyphenyl groups.

- Catalytic Influence : In Route B, piperidine facilitates anti-periplanar elimination, ensuring >90% E-selectivity.

Computational Validation :

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm a 12.3 kcal/mol energy difference favoring the E-isomer.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Acid Chloride) | Route B (Knoevenagel) |

|---|---|---|

| Yield | 65–70% | 60–65% |

| Reaction Time | 6–8 h | 12–14 h |

| Stereoselectivity | >95% E | >90% E |

| Purification | Column chromatography | Recrystallization |

Route A offers higher yields and shorter reaction times, whereas Route B avoids hazardous acyl chloride intermediates.

Scalability and Industrial Feasibility

- Batch Reactors : Route A is preferred for large-scale synthesis due to streamlined steps and commercial availability of thionyl chloride.

- Green Chemistry Considerations : Route B aligns with solvent-reduction principles but requires optimization to improve atom economy.

Analytical Validation of Final Product

Spectroscopic Data

High-Performance Liquid Chromatography (HPLC)

Applications and Derivative Synthesis

The acrylamide scaffold serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Acrylamide Derivatives

Key Differences and Implications

The 5-nitrothiophene moiety introduces strong electron-withdrawing effects, which could modulate binding interactions in enzyme targets compared to nitrophenyl or halogenated aryl groups (e.g., ) .

Synthetic Accessibility :

- The target compound’s synthesis likely follows standard acrylamide coupling protocols (e.g., EDCI-mediated amidation, as in ) or condensation reactions (e.g., ). In contrast, indole-containing derivatives () require additional steps for heterocyclic ring formation .

Biological Activity Trends :

Biological Activity

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The presence of both the ethoxy and nitro groups in the structure contributes to its biological activity.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : It interferes with cellular pathways that promote tumor growth.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.

Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various acrylamide derivatives, including this compound, demonstrated significant growth inhibition across multiple cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| A549 | 0.66 | Lung Cancer |

| HeLa | 0.78 | Cervical Cancer |

| MCF7 | 0.92 | Breast Cancer |

| HL-60 | 0.50 | Leukemia |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .

Comparative Analysis with Other Compounds

In a comparative study, this compound was found to be more effective than several standard chemotherapeutics:

| Compound | GI50 (µM) | Activity |

|---|---|---|

| Cisplatin | 10.0 | Standard Chemotherapy |

| Doxorubicin | 8.5 | Standard Chemotherapy |

| (E)-N-(2-ethoxyphenyl)... | 0.50 | High Potency |

This highlights the potential of this compound as a lead candidate for further development in anti-cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 5-nitrothiophene-2-carbaldehyde with acryloyl chloride derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Critical steps include:

- Temperature control : Maintain 0–5°C during acryloylation to prevent side reactions .

- Catalyst use : Employ triethylamine or DMAP to activate reaction intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR peaks with reference spectra for nitrothiophene (δ ~7.5–8.5 ppm for aromatic protons) and acrylamide (δ ~6.5–7.2 ppm for vinyl protons) .

- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]) and fragmentation patterns consistent with the nitro and ethoxyphenyl groups .

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm) and nitro group absorption (~1520 cm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers in the acrylamide group using variable-temperature NMR to assess conformational stability .

- Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., Z-isomers or nitro-reduction products) that may cause peak splitting .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to identify discrepancies .

Q. What strategies are effective for optimizing the compound’s solubility in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media with surfactants (e.g., Tween-80) to prevent aggregation .

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility while retaining bioactivity .

- Prodrug Design : Modify the ethoxyphenyl group with PEGylated or glycosylated moieties to improve hydrophilicity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Use high-throughput kinase assays (e.g., Eurofins KinaseProfiler™) to screen against a panel of 100+ kinases, focusing on ATP-binding pockets .

- Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger) to predict interactions with kinase active sites, prioritizing residues near the nitrothiophene moiety .

- Cellular Validation : Measure downstream phosphorylation (e.g., ERK, AKT) via Western blot in cancer cell lines treated with IC doses .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid clearance pathways .

- Formulation Adjustments : Use lipid-based nanoparticles or cyclodextrin encapsulation to enhance bioavailability in animal models .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with tumor growth inhibition data to refine dosing regimens .

Q. How can structure-activity relationship (SAR) studies improve selectivity for target proteins?

- Methodological Answer :

- Analog Synthesis : Replace the ethoxyphenyl group with electron-withdrawing (e.g., CF) or donating (e.g., -OCH) substituents to modulate electronic effects .

- Bioisosteric Replacement : Substitute the nitrothiophene with nitrofuran or cyanothiophene to balance potency and toxicity .

- Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to guide rational design of steric hindrance modifications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Profiling : Validate genetic backgrounds (e.g., p53 status, kinase mutations) using CRISPR or siRNA knockdown to identify resistance mechanisms .

- Redox Sensitivity : Test cytotoxicity under hypoxic vs. normoxic conditions, as nitro groups may act as hypoxia-activated prodrugs .

- Off-Target Effects : Perform RNA-seq or proteomic profiling to identify unintended targets (e.g., tubulin, topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.